BenchChemオンラインストアへようこそ!

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one

Medicinal Chemistry Scaffold Diversification Piperazine Library Synthesis

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one is a phenoxyacetyl piperazine derivative that integrates an ortho-methyl-substituted aryl ether with a piperazine amide scaffold. The compound is catalogued under CAS 143999-85-3, molecular formula C₁₃H₁₈N₂O₂, and molecular weight 234.29 g·mol⁻¹, and is commercially available from research chemical suppliers at purities ≥98%.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 143999-85-3
Cat. No. B2715339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one
CAS143999-85-3
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-11-4-2-3-5-12(11)17-10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
InChIKeyWMWXCDQYAOXPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one (CAS 143999-85-3): Baseline Identity and Physicochemical Snapshot for Researchers


2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one is a phenoxyacetyl piperazine derivative that integrates an ortho-methyl-substituted aryl ether with a piperazine amide scaffold. The compound is catalogued under CAS 143999-85-3, molecular formula C₁₃H₁₈N₂O₂, and molecular weight 234.29 g·mol⁻¹, and is commercially available from research chemical suppliers at purities ≥98% . The solid-state form is a powder, with a predicted density of 1.118±0.06 g·cm⁻³ and predicted boiling point of 416.0±45.0 °C (at 760 mm Hg) . The compound carries a calculated logP (XLogP3) of 1.3, indicating moderate lipophilicity, and contains one hydrogen bond donor (piperazine –NH) and three hydrogen bond acceptors [1]. These baseline properties position the molecule within the chemically accessible space for central nervous system (CNS) lead-like scaffolds while retaining a free secondary amine for further functionalization—a feature that directly impacts synthetic versatility and library enumeration strategies.

Why 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one Cannot Be Freely Substituted with Other Piperazine Ethers in Medicinal Chemistry Programs


Phenoxyacetyl piperazines form a broad in-class family, yet structurally minor variations—such as the presence or absence of the ortho-methyl group on the phenyl ring, the identity of the piperazine N-substituent, or the linker atom between the aryl ether and the piperazine carbonyl—disproportionately alter conformational preferences, receptor subtype selectivity, and metabolic liability [1]. In the specific case of 2-(2-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one, the unsubstituted piperazine –NH is the single most critical differentiator: it is the sole point of synthetic divergence that enables rapid diversification into focused libraries of N-aryl-, N-alkyl-, or N-acyl-piperazine analogs, a capability not shared by pre-substituted 1-[(2-methylphenoxy)acetyl]-4-aryl/alkyl piperazine comparators [2]. The ortho-methyl group concurrently introduces a restricted rotational barrier about the O–CH₂–C(O) bond that can alter the three-dimensional presentation of pharmacophoric features compared with unsubstituted or para-methyl congeners [3]. Generic substitution disregards this unique combination of a free coupling handle and a conformational constraint imposed by the ortho-methyl group, potentially yielding compounds with unintended shifts in target engagement or pharmacokinetics.

Product-Specific Quantitative Evidence Guide: 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one (143999-85-3) Versus Closest Analogs


Structural Basis for Differentiation: Free Piperazine NH Enables Diversification Not Achievable with N-Substituted Analogs

The target compound 2-(2-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one contains an unsubstituted piperazine –NH group (hydrogen bond donor count = 1), whereas closely related comparators such as 1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine (CAS 16301-59-0) and 1-methyl-4-[(2-methylphenoxy)acetyl]piperazine (CAS 359593-88-7) bear N-aryl or N-alkyl substituents that permanently occupy this position . In the free-piperazine target compound, the –NH group offers a chemically orthogonal coupling site for amide bond formation, reductive amination, or Buchwald–Hartwig arylation without requiring a deprotection step. This structural feature translates to a reduced synthetic step count (one fewer deprotection/re-protection cycle) compared with N-Boc-protected or N-benzyl-protected piperazine intermediates that serve as surrogates in library production [1]. The ortho-methyl group on the phenoxy ring further distinguishes the target from 1-(phenoxyacetyl)piperazine (unsubstituted analog; no CAS) by introducing a steric and electronic perturbation that modifies the preferred dihedral angle between the aromatic ring and the oxyacetyl linker.

Medicinal Chemistry Scaffold Diversification Piperazine Library Synthesis

Bioactivity Proxy from Direct Derivatives: Neuroprotection in PC12 Cells and In Vivo Cerebral Ischemia Model

No primary pharmacological data have been published for the singleton compound 2-(2-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one. However, a very close structural derivative—1-(4-(4-ethoxybenzyl)piperazin-1-yl)-2-(2-methylphenoxy)ethanone, which differs only by N-benzylation of the piperazine ring—was evaluated in a glutamine-induced neurotoxicity model in PC12 cells and in a murine acute cerebral ischemia model [1]. In the PC12 assay, the derivative displayed effective activity against glutamine-induced neurotoxicity at a concentration of 10 µM (quantitative cell viability data reported in original article). In the in vivo assay, mice receiving the derivative (dose: 10 mg·kg⁻¹, i.p.) exhibited a significantly prolonged survival time compared with vehicle-treated controls (p < 0.05) under conditions of acute cerebral ischemia [1]. Because the target compound shares the identical phenoxyacetyl piperazine core and ortho-methyl substitution pattern, this bioactivity data serves as the strongest available proxy for the biological relevance of the 2-(2-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one scaffold, though the quantitative values cannot be directly transferred to the free-piperazine compound without dedicated replication.

Neuroprotection Ischemia PC12 Cell Model In Vivo Survival Prolongation

Predicted Physicochemical Differentiation: logP, Hydrogen-Bonding Capacity, and CNS-Parameter Compliance

The target compound's predicted logP (XLogP3) of 1.3 [1] places it within the favorable CNS drug-like space (logP 1–3), which is lower than the unsubstituted analog 1-(phenoxyacetyl)piperazine (predicted logP ~1.5) and substantially lower than the comparator 1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine (predicted logP ~4.0 due to the additional phenyl group on the piperazine ring) . The hydrogen bond donor count (HBD = 1) and hydrogen bond acceptor count (HBA = 3) yield a topological polar surface area (tPSA) predicted at approximately 41.6 Ų, which is well within the threshold of <90 Ų commonly cited for passive blood–brain barrier penetration . By comparison, the N-phenyl-substituted comparator carries HBD = 0 and a tPSA of approximately 33.6 Ų, reflecting a different hydrogen-bonding profile that could influence off-target binding and solubility without necessarily improving CNS access. These in silico metrics provide a quantitative, albeit predictive, differentiation that supports the preferential selection of the target compound for CNS-oriented projects where balanced polarity is empirically advantageous.

Druglikeness CNS Permeability Physicochemical Profiling

Synthetic Utility as a Key Intermediate: Documented Use in Neuroprotective Phenoxyacetamide Derivatives

The target compound has been documented as a direct synthetic precursor for more elaborate phenoxyacetamide derivatives with confirmed biological activity. Specifically, the reaction of 2-(2-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one with methyl 2-(bromomethyl)benzoate yielded methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a crystalline compound whose structure was confirmed by single-crystal X-ray diffraction (monoclinic, space group P2₁/c, a = 11.145(2) Å, b = 13.667(3) Å, c = 13.998(3) Å, β = 112.01(3)°, V = 1976.8(7) ų, Z = 4, Dc = 1.285 g·cm⁻³) [1]. This derivative demonstrated potent neuroprotective activity in preliminary bioassays using H₂O₂-injured primary neuron models and glutamate-induced primary neuron toxicity models [2]. In contrast, the N-methyl-substituted analog 1-methyl-4-[(2-methylphenoxy)acetyl]piperazine (CAS 359593-88-7) cannot undergo this transformation without prior demethylation, adding a harsh and often low-yielding step (typically <40% yield for N-demethylation with cyanogen bromide or chloroformates) that is avoided when starting from the free-piperazine target compound . The documented synthetic transformation demonstrates that the target compound is not merely a hypothetical building block but has been concretely employed to generate biologically active chemical matter with crystallographic validation.

Synthetic Intermediate Phenoxyacetamide Neuroprotection X-ray Crystallography

Purity and Supply Consistency: Commercial Availability at Defined Specifications for Reproducible Research

The target compound is available from multiple research chemical suppliers with documented purity: Fluorochem supplies the compound at 98% purity , Enamine LLC at 95% purity [1], and MolCore at ≥97% purity . In contrast, several close structural analogs, including 1-(4-(4-ethoxybenzyl)piperazin-1-yl)-2-(2-methylphenoxy)ethanone and methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, are not commercially stocked and must be custom-synthesized on demand, with lead times ranging from 4 to 12 weeks. The availability of the target compound as an off-the-shelf item from multiple suppliers with Certificates of Analysis (CoA) reduces supply-chain risk and enables immediate experimental initiation. For investigators intending to replicate published synthetic procedures or conduct SAR studies, batch-to-batch consistency (purity ≥95%) minimizes confounding variability introduced by impurities that may exhibit off-target activity in biological assays.

Quality Control Reproducibility Commercial Availability

Prioritized Application Scenarios for 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one (143999-85-3) Grounded in Quantitative Differentiation Evidence


Rapid Building Block for CNS-Focused Piperazine Library Enumeration

Medicinal chemistry teams constructing compound libraries targeting CNS receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇, D₃, or α₁ adrenergic receptors) can use the target compound as a late-stage diversification point. The free piperazine NH allows direct coupling with diverse capping groups (carboxylic acids, sulfonyl chlorides, isocyanates, or aryl halides) without prior deprotection [1]. The predicted CNS-favorable logP (1.3) and tPSA (~41.6 Ų) ensure that most resulting library members will remain within drug-like physicochemical space [2]. This contrasts with N-aryl piperazine analogs that require separate, lengthier synthetic routes to access each unique N-substituent.

Precursor for Neuroprotective Phenoxyacetamide Lead Optimization

Based on published data demonstrating that close derivatives of this scaffold exhibit neuroprotective activity in PC12 cells (glutamine toxicity model) and prolong survival in acute cerebral ischemia models [1], the target compound serves as an optimized starting point for systematic SAR exploration. Investigators can focus modifications on the piperazine N-position (the sole reactive site) while preserving the validated ortho-methylphenoxy acetyl pharmacophore, enabling a streamlined medicinal chemistry campaign that minimizes synthetic complexity while maximizing chemical diversity.

Crystallographic Probe for Structural Biology of Ligand–Receptor Complexes

The compound's small molecular footprint (MW = 234.29 g·mol⁻¹) combined with the electron-dense ortho-methylphenoxy moiety makes it a suitable fragment for co-crystallization studies with purified receptor targets. The commercial availability at 98% purity ensures that material for crystallography meets the stringent purity requirements needed for unambiguous electron density interpretation [1]. The published crystallographic data of its N-substituted derivative (monoclinic, space group P2₁/c) provides a structural reference that may assist in modeling the binding mode of the free-piperazine parent compound [2].

Internal Standard or Reference Material for Analytical Method Development

Owing to its well-defined structure, commercial availability at ≥95% purity with Certificates of Analysis, and unique HPLC retention characteristics (predicted logP 1.3), 2-(2-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one can serve as an analytical reference standard for HPLC-MS method development in laboratories analyzing phenoxyacetyl piperazine reaction mixtures or biological matrices [1][2]. The ortho-methyl group provides a diagnostic UV absorbance shift that aids peak identification compared with unsubstituted phenoxy analogs.

Quote Request

Request a Quote for 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.